molecular formula C6H10N2S B13300982 1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol

1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol

Cat. No.: B13300982
M. Wt: 142.22 g/mol
InChI Key: YJXAWMQVIRDQEM-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a pyrazole ring substituted with a methyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Ethane Chain: The ethane chain can be introduced through a nucleophilic substitution reaction using ethyl halides.

    Introduction of the Thiol Group: The thiol group can be introduced by the reaction of the ethane chain with thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions to form the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Thioethers, thioesters.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the pyrazole ring can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-1H-pyrazol-4-yl)ethanone: Similar structure but lacks the thiol group.

    1-(3-methyl-1H-pyrazol-4-yl)ethanone: Similar structure with a different substitution pattern on the pyrazole ring.

    1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the pyrazole ring and the thiol group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)ethanethiol

InChI

InChI=1S/C6H10N2S/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3

InChI Key

YJXAWMQVIRDQEM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)S

Origin of Product

United States

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